molecular formula C19H26N2O3 B5618780 1-(cyclobutylcarbonyl)-4-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}piperidine

1-(cyclobutylcarbonyl)-4-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}piperidine

Cat. No. B5618780
M. Wt: 330.4 g/mol
InChI Key: FPFJPHZNKMKEIE-UHFFFAOYSA-N
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Description

The synthesis and analysis of heterocyclic compounds, particularly those containing piperidine and pyrrolidine rings, are of significant interest due to their potential bioactivities and applications in various fields, including pharmacology. These compounds often exhibit a wide range of biological activities and are components of many natural products and medicinal molecules.

Synthesis Analysis

The synthesis of related compounds typically involves heterocyclic systems that include piperidine and pyrrolidine rings. For instance, the synthesis of heterocyclic systems containing two piperidine rings and a dioxaborinine ring was achieved by reacting 4-hydroxy-1-methyl-4-(2-furyl)-3-(2-furylhydroxymethyl)piperidine with derivatives of arylboronic acid, highlighting the complexity and versatility of methods available for constructing such molecules (Phuong et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds with similar functionalities often includes diverse heterocyclic rings, and their structural determination is crucial for understanding their properties and potential applications. Techniques such as NMR, IR, MS, and X-ray diffraction are commonly employed for structural analysis. For example, the synthesis and molecular structure analysis of nitrogenous compounds containing piperazine and pyridine-3-carboxylic acid were confirmed using FT-IR, 1H NMR, 13C NMR, and mass spectrometry, along with X-ray diffraction (Ban et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving the compound of interest likely involve the formation of complex heterocyclic systems through reactions such as cycloadditions, reductive cyclizations, and substitutions. These reactions enable the introduction of various substituents into the molecule, significantly altering its chemical properties and potential bioactivities. For instance, the generation of cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines through cycloaddition and reductive opening of lactone-bridged adducts demonstrates the chemical versatility of these compounds (Wu et al., 2000).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are influenced by their molecular structure. Detailed studies often include computational and theoretical analyses, such as DFT calculations, to predict these properties and optimize the molecules for specific applications.

Chemical Properties Analysis

The chemical properties, including reactivity, functional group transformations, and interaction with biological targets, are crucial for the development of pharmaceuticals and materials. The synthesis of piperidin-4-one derivatives and their regioselective transformations highlight the importance of understanding these chemical properties for the design of new molecules with desired functionalities (Balamurugan et al., 2007).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Without more information, it’s difficult to speculate on this .

properties

IUPAC Name

cyclobutyl-[4-[2-(furan-2-yl)pyrrolidine-1-carbonyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c22-18(14-4-1-5-14)20-11-8-15(9-12-20)19(23)21-10-2-6-16(21)17-7-3-13-24-17/h3,7,13-16H,1-2,4-6,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFJPHZNKMKEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(CC2)C(=O)N3CCCC3C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclobutylcarbonyl)-4-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}piperidine

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